![molecular formula C17H22N4O3 B6446386 4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine CAS No. 2549017-72-1](/img/structure/B6446386.png)
4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
The compound “4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine” is a complex organic molecule. It has been studied for its potential therapeutic applications . The compound is part of a class of molecules that have shown affinity for alpha1-adrenergic receptors , which are targets for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Molecular Structure Analysis
The molecular structure of “4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine” is complex, involving multiple functional groups. The compound is part of a class of molecules that have shown affinity for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized .Scientific Research Applications
Synthesis of 2-Azetidinones
This compound can be used in the synthesis of 2-azetidinones . A novel and convenient method for the conversion of imines and carboxylic acids into β-lactams using 2-chloro-4,6-dimethoxy-1,3,5-triazine at room temperature in dry dichloromethane has been described . This method is efficient and the water-soluble byproduct is removed by simple aqueous workup .
Profiling of Free Fatty Acids
The compound can be used in the profiling of free fatty acids (FFAs) using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization . This method provides a robust platform for profiling various FFAs in biological samples .
Inhibition of BC Cell Proliferation
The compound has shown a selective inhibition of BC cell proliferation . It triggers autophagy and intrinsic apoptosis, induces cell cycle arrest in the G0/G1 phase, and alters mitochondrial outer membrane potential .
Activation of Carboxylic Acids
It is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .
Synthesis of 1-Substituted Phenyl or Glycosyl 1,2,3-Triazoles
A series of novel 1-substituted phenyl or glycosyl 1,2,3-triazoles was designed and synthesized by azide-alkyne 1,3-dipolar cycloaddition between 4,6-dimethoxy-2-[4-prop-2-ynyl)piperazin-1-yl] pyrimidine and each of different azides catalysed by in situ generated Cu (I) .
Future Directions
The future directions for the study of “4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine” and similar compounds could involve further exploration of their therapeutic potential . This could include in-depth studies of their mechanism of action, optimization of their synthesis process, and comprehensive evaluation of their safety and efficacy in preclinical and clinical studies.
Mechanism of Action
Mode of Action
The presence of a piperazine ring in its structure suggests that it might interact with g protein-coupled receptors (gpcrs), a common target of piperazine derivatives .
Pharmacokinetics
The lipophilicity of the compound, suggested by its chemical structure, may allow it to diffuse easily into cells .
properties
IUPAC Name |
4,6-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-22-14-7-5-4-6-13(14)20-8-10-21(11-9-20)17-18-15(23-2)12-16(19-17)24-3/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVJDAAIOQIHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
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